Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride
CAS No.:
Cat. No.: VC18071890
Molecular Formula: C11H14BrClFNO2
Molecular Weight: 326.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrClFNO2 |
|---|---|
| Molecular Weight | 326.59 g/mol |
| IUPAC Name | ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H13BrFNO2.ClH/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H |
| Standard InChI Key | UHFUKMYEHQQYMI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C1=C(C=CC(=C1)Br)F)N.Cl |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Formula
Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride (CAS: 780034-35-7) is a hydrochloride salt derived from its parent ester, ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate. The molecular formula of the free base is CHBrFNO, with a molecular weight of 290.13 g/mol . Upon hydrochlorination, the formula becomes CHBrClFNO, increasing the molecular weight to 326.59 g/mol. The compound’s IUPAC name reflects its substitution pattern: ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride.
Table 1: Key Molecular Properties
The crystal structure remains uncharacterized, but computational models predict a planar phenyl ring with steric interactions between the bromine atom and the ester group.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride involves multistep organic transformations. A modified Knoevenagel condensation–reduction sequence, adapted from methods used for related arylpropanoates, is commonly employed :
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Knoevenagel Condensation:
Reaction of 5-bromo-2-fluorobenzaldehyde with Meldrum’s acid in triethylammonium formate (TEAF) yields 3-(5-bromo-2-fluorophenyl)prop-2-enoic acid. -
Reduction and Esterification:
Hydrogenation of the α,β-unsaturated acid using stannous chloride (SnCl) in ethanol simultaneously reduces the double bond and esterifies the carboxylic acid, producing ethyl 3-(5-bromo-2-fluorophenyl)propanoate . -
Amination and Salt Formation:
Direct amination via nucleophilic substitution or reductive amination introduces the amino group, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | TEAF, 80°C, 6 h | 78 |
| Reduction/Esterification | SnCl, EtOH, reflux, 12 h | 65 |
| Hydrochlorination | HCl (g), diethyl ether, 0°C | 92 |
Industrial-Scale Production
Commercial manufacturers like Aromsyn offer gram-to-kilogram scale synthesis with ≥98% purity, validated by high-performance liquid chromatography (HPLC) and mass spectrometry . Critical quality control measures include:
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Batch-Specific COA: Ensures traceability of purity, residual solvents, and heavy metals .
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Stability Testing: Accelerated degradation studies under varied pH and temperature conditions.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the 5-position undergoes Suzuki–Miyaura cross-coupling with arylboronic acids, enabling π-system extension. For example, reaction with phenylboronic acid in tetrahydrofuran (THF) catalyzed by Pd(PPh) produces biphenyl derivatives.
Amino Group Modifications
The primary amine participates in:
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Acylation: Acetic anhydride forms the acetamide derivative (m.p. 145–147°C).
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Schiff Base Formation: Condensation with benzaldehyde yields imines, useful as ligands in coordination chemistry.
Ester Hydrolysis
Alkaline hydrolysis with NaOH yields 3-amino-3-(5-bromo-2-fluorophenyl)propanoic acid, a potential building block for peptide mimetics .
Comparative Analysis with Structural Analogs
Table 3: Bioactivity Comparison of Halogenated Propanoates
| Compound | Anticancer IC (μM) | Anti-Inhibition (% TNF-α) |
|---|---|---|
| Ethyl 3-amino-3-(5-Br-2-F-Ph)propanoate·HCl | 12.5 | 40 |
| Ethyl 3-amino-3-(2-Br-4-F-Ph)propanoate·HCl | 18.7 | 32 |
| Ethyl 3-amino-3-(4-F-2-Me-Ph)propanoate | 24.1 | 28 |
The 5-bromo-2-fluoro substitution pattern confers superior bioactivity over other halogenated analogs, likely due to optimized halogen bonding and steric effects.
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